2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate
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Overview
Description
2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is known for its unique structure, which includes an azetidine ring, a benzyl group, and two ester functional groups
Preparation Methods
The synthesis of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate typically involves the reaction of azetidine derivatives with benzyl halides and esterification agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Scientific Research Applications
2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, which are crucial in its biological activity. The ester groups can also participate in hydrolysis reactions, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar compounds to 2,2-dimethyl 1-benzylazetidine-2,2-dicarboxylate include:
Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.
Benzyl azetidine-2-carboxylate: Similar structure but lacks the dimethyl groups.
Dimethyl azetidine-2,2-dicarboxylate: Similar ester functionality but without the benzyl group.
The uniqueness of this compound lies in its combination of the azetidine ring, benzyl group, and ester functionalities, which provide it with distinct chemical and biological properties .
Properties
IUPAC Name |
dimethyl 1-benzylazetidine-2,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIBJYMYEBRMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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